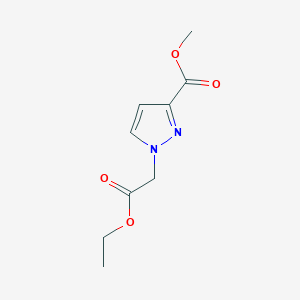

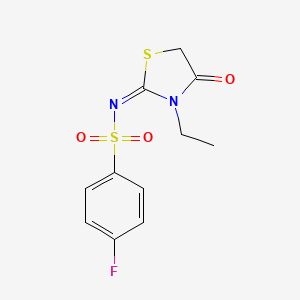

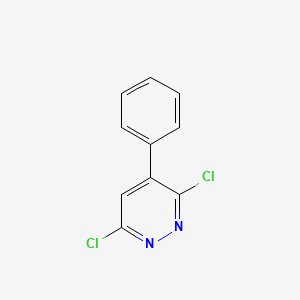

![molecular formula C20H14N2O2S2 B2740474 N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide CAS No. 313553-36-5](/img/structure/B2740474.png)

N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

A synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 was proposed . The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .

Chemical Reactions Analysis

The synthesized thiophene 2-carboxamide derivatives exhibited close HOMO–LUMO energy gap (ΔE H-L) in which the amino derivatives have the highest while the methyl derivatives were the lowest .

Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

科学的研究の応用

Synthesis and Reactivity

This compound's synthesis involves coupling reactions and treatments under specific conditions to obtain desired derivatives. For example, N-(1-Naphthyl)furan-2-carboxamide synthesis involves coupling naphthalen-1-amine with furan-2-carbonyl chloride and subsequent reactions to achieve thioamide derivatives. These processes lead to the creation of materials with potential applications in electrophilic substitution reactions, indicating a broad reactivity profile useful in developing novel organic compounds and materials (Aleksandrov et al., 2017).

Electronic and Optical Materials

The compound is relevant in the context of naphthalene diimide (NDI) copolymers, which are attractive n-type materials for organic electronic devices. The incorporation of thiophene units in the polymer backbone has been shown to improve electron mobilities and polymer crystallinity, suggesting its utility in the development of high-performance organic field-effect transistors (OFETs) and other organic electronics (Durban et al., 2010).

Catalysis and Environmental Applications

Naphthalene-amide-bridged Ni(ii) complexes, including those incorporating thiophene derivatives, demonstrate versatile structural configurations and functionalities. These complexes exhibit bifunctional fluorescence responses and have been used as catalyst precursors for synthesizing carbon nanotubes (CNTs) via chemical vapor deposition (CVD). Additionally, their role in removing contaminants from aqueous solutions highlights their potential in environmental remediation and sensor technology (Zhao et al., 2020).

Antitumor Activities

Research into thio-heterocyclic fused naphthalene carboxamides has revealed that compounds with thiophene rings exhibit significant antitumor and DNA photocleaving activities. These findings open avenues for the development of new therapeutic agents targeting cancer cells and DNA interactions, highlighting the compound's potential in medical research (Li et al., 2005).

Supercapacitor Electrode Materials

NDI-based copolymers, including those derived from thiophene-terminated oligophenylenevinylene, have been synthesized and evaluated as supercapacitor materials. Their excellent stability and performance in energy storage applications underline the compound's significance in developing next-generation electronic devices (Sharma et al., 2018).

作用機序

Target of Action

Thiophene-based analogs have been reported to exhibit a variety of biological effects, suggesting they may interact with multiple targets .

Mode of Action

Thiophene derivatives are known to play a vital role in the advancement of organic semiconductors . They have been incorporated into various π-conjugated architectures, which function as n-type organic semiconductors for field-effect transistors and solar cells .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The compound’s logp value is 48955 and logD value is 48922, suggesting it is lipophilic and may have good membrane permeability .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting they may have diverse molecular and cellular effects .

特性

IUPAC Name |

N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S2/c23-19(17-7-3-9-25-17)21-15-11-13-5-1-2-6-14(13)12-16(15)22-20(24)18-8-4-10-26-18/h1-12H,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSOYNUZFMKBKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=CS3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

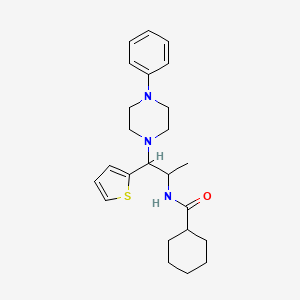

![2-Benzyl-7-chloro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2740396.png)

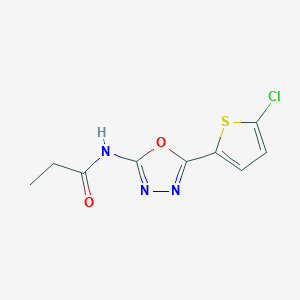

![1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2740397.png)

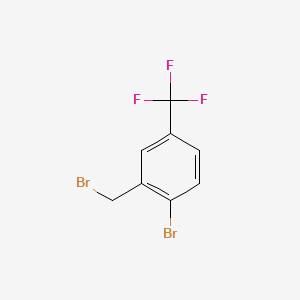

![2-(4-chlorophenoxy)-2-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide](/img/structure/B2740407.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide](/img/structure/B2740412.png)